Bicyclo[6.1.0]nonane-4-carboxylic acid
Description
Chemical Context and Significance of Bicyclic Carboxylic Acids
Bicyclic carboxylic acids occupy a critical niche in medicinal and synthetic chemistry due to their ability to mimic biological targets while offering enhanced metabolic stability and tailored physicochemical properties. The bicyclo[6.1.0]nonane scaffold, in particular, exemplifies a strained bridged system where the two rings share three atoms, creating a rigid geometry that influences both reactivity and molecular interactions. This rigidity is advantageous in drug design, where constrained structures often improve binding affinity and selectivity.
The carboxylic acid group at position 4 introduces polarity and hydrogen-bonding capabilities, enabling interactions with biological targets such as enzymes or receptors. For instance, bicyclic carboxylic acids are frequently employed as bioisosteres—functional group replacements that retain biological activity while modulating properties like lipophilicity or acidity. In the case of bicyclo[6.1.0]nonane-4-carboxylic acid, the bridged architecture may reduce rotational freedom, potentially enhancing its efficacy as a synthetic intermediate or pharmacophore.
| Property | This compound | General Bicyclic Carboxylic Acids |
|---|---|---|
| Ring System | Bridged (6.1.0) | Varies (e.g., fused, spiro) |
| Functional Group | Carboxylic acid at C4 | Carboxylic acid at variable positions |
| Conformational Rigidity | High due to bridged structure | Moderate to high |
| Applications | Synthetic intermediates, bioisosteres | Drug design, catalysis |
Historical Development of Bicyclo[6.1.0]nonane Derivatives
The synthesis of bicyclo[6.1.0]nonane derivatives has evolved alongside advancements in strained hydrocarbon chemistry. Early methodologies relied on cyclopropanation reactions or photochemical [2+2] cycloadditions to construct the bicyclic framework. For example, the use of 1,5-cyclooctadiene as a precursor enabled the formation of bicyclo[6.1.0]nonane cores via ring-closing metathesis, though early efforts faced challenges in controlling regioselectivity and strain management.
A pivotal development emerged in 2021 with the synthesis of bicyclo[6.1.0]nonyne carboxylic acid (BCN acid), an oxidized analogue derived from BCN alcohol. This innovation demonstrated the feasibility of functionalizing strained bicyclic systems via straightforward amidation, bypassing the instability associated with carbamate linkages. While BCN acid itself differs from this compound, its successful application in chemical biology underscored the potential of carboxylic acid-functionalized bicyclic scaffolds as stable molecular probes.
Modern synthetic routes to this compound often employ transition metal catalysts or strain-release strategies to overcome the inherent thermodynamic challenges of forming the bridged system. These methods highlight a broader trend toward leveraging kinetic control and catalytic precision in the construction of complex bicyclic architectures.
Key Isomers and Stereochemical Considerations
The stereochemistry of this compound is governed by its bridged structure and the spatial orientation of the carboxylic acid group. The compound’s bicyclic framework consists of a six-membered ring fused to a three-membered cyclopropane ring, with bridgehead carbons at positions 1 and 9. The carboxylic acid at position 4 can adopt distinct configurations depending on its relative orientation to the bridgehead atoms:
Endo vs. Exo Isomerism :
Bridgehead Substitution Effects :
Substituents at the bridgehead carbons (C1 and C9) can induce additional stereochemical complexity. For instance, alkyl or aryl groups may lead to diastereomerism, as seen in analogous bicyclic lactones where substituent size and electronic effects dictate stereochemical outcomes.Conformational Locking : The bridged structure restricts rotation around the C1-C9 axis, effectively "locking" the carboxylic acid in a specific orientation. This rigidity can be advantageous in catalysis or molecular recognition, where precise spatial arrangement is critical.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
bicyclo[6.1.0]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)7-2-1-3-8-6-9(8)5-4-7/h7-9H,1-6H2,(H,11,12) |
InChI Key |
UBZUPTPVECHPTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC2CC2C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Jones Oxidation of Bicyclo[6.1.0]non-4-yn-9-ylmethanol
This method involves oxidizing the primary alcohol precursor (BCN alcohol) to the carboxylic acid using Jones reagent (CrO₃ in H₂SO₄):
- Procedure :
- Advantages : Scalable to multigram quantities, high purity, and compatibility with acid-sensitive functional groups.
- Key Data :
| Parameter | Value |
|---|---|
| Starting Material | BCN alcohol |
| Reagent | Jones reagent |
| Reaction Time | 2–4 hours |
| Yield | 90–95% |
| Purity | >99% (HPLC) |
Three-Step Synthesis from 1,5-Cyclooctadiene
A streamlined route to anti-BCN-COOH achieves 32% overall yield in three steps:
- Cyclopropanation : Rhodium(II)-catalyzed reaction of 1,5-cyclooctadiene with ethyl diazoacetate.
- Hydrolysis/Epimerization : Conversion of the ester intermediate to a single anti-diastereomer carboxylic acid using LiAlH₄.
- Alkyne Formation : Double elimination of dibromide intermediates with KOtBu.
| Step | Yield | Diastereoselectivity |
|---|---|---|
| Cyclopropanation | 79% | 79:21 syn:anti |
| Hydrolysis | 91% | 100% anti |
| Alkyne Formation | 85% | N/A |
Enantioselective Friedel-Crafts Alkylation
This chiral synthesis uses Me₂AlOTf to promote intramolecular Friedel-Crafts cyclization:
- Steps :
- Rh(II)-catalyzed cyclopropanation of allylic diazoacetates.
- Me₂AlOTf-mediated cyclization to form the bicyclo[6.1.0] framework.
- Hydrolysis of the lactone intermediate to yield enantiopure BCN-COOH.
- Performance :
- Yield : 70–85% for cyclopropanation.
- Enantiomeric Excess : >98% ee.
Bromination-Alkyne Elimination Strategy
A hybrid approach combines bromination and elimination:
- Bromination of alkene intermediate with Br₂.
- Double elimination using KOtBu to form the alkyne.
- EDCI/HOBt-mediated coupling to stabilize the carboxylic acid.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagent | Steps | Overall Yield | Stereoselectivity | Scalability |
|---|---|---|---|---|---|---|
| Jones Oxidation | BCN alcohol | Jones reagent | 1 | 90–95% | N/A | High |
| Three-Step Synthesis | 1,5-Cyclooctadiene | Rh(II) catalyst | 3 | 32% | 100% anti | Moderate |
| Friedel-Crafts | Allylic diazoacetate | Me₂AlOTf | 3 | 70–85% | >98% ee | Low |
| Bromination-Elimination | Alkene intermediate | KOtBu | 3 | 60–70% | N/A | Moderate |
Stability and Applications
BCN-COOH derivatives exhibit superior hydrolytic stability in biological media compared to carbamate analogues. This makes them ideal for:
- Bioconjugation : Stable amide bond formation with proteins/peptides.
- Oligonucleotide Probes : Acid-resistant linkers for click chemistry.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes facile amidation, enabling stable probe synthesis. For example, reaction with benzylamine under carbodiimide coupling conditions (EDC/HOBt) produces BCN-benzylamide with near-quantitative yield (Table 2) . Amide derivatives exhibit superior hydrolytic stability compared to carbamate analogues, critical for biological applications .
Table 2: Amidation of Bicyclo[6.1.0]nonane-4-carboxylic Acid
| Substrate | Reagents/Conditions | Product | Yield | Stability (t₁/₂ in PBS) |
|---|---|---|---|---|
| This compound | EDC, HOBt, benzylamine, RT | BCN-benzylamide | >95% | >48 hours |
Bioorthogonal Cycloaddition Reactions
The strained alkyne in bicyclo[6.1.0]nonyne (BCN) derivatives participates in strain-promoted azide-alkyne cycloaddition (SPAAC) without catalysts. This compound reacts with azides at a rate constant of
in aqueous media, forming stable triazole adducts (Fig. 1) .
Fig. 1: SPAAC Reaction Mechanism
Stability Under Acidic Conditions
BCN-carboxylic acid exhibits moderate stability in acidic environments. In dichloroacetic acid (DCA)/dichloromethane (DCM), decomposition follows pseudo-first-order kinetics with a rate constant of (Table 3) . Degradation is minimized when exposure to acidic conditions is brief (<1 hour) .
Table 3: Acid Stability of BCN-Carboxylic Acid
| Condition | Solvent | Decomposition Rate () | Half-Life (t₁/₂) |
|-----------------------------|------------|----------------------------|-------------------|
| 5% DCA in DCM | DCM | | ~10 seconds |
| 5% DCA in toluene | Toluene | | ~46 seconds |
Derivatization for Molecular Probes
The carboxylic acid serves as a handle for functionalizing biomolecules. For instance, conjugation with oligonucleotides via phosphoramidite chemistry allows site-specific labeling. Post-synthetic treatment with diazabicycloundecene (DBU) ensures >90% conjugation efficiency . Probes retain SPAAC reactivity even after derivatization .
Scientific Research Applications
Bicyclo[6.1.0]nonane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a scaffold in the development of new materials.
Industry: Used in the production of stable molecular probes and other functional materials.
Mechanism of Action
The mechanism by which bicyclo[6.1.0]nonane-4-carboxylic acid exerts its effects is primarily through its ability to participate in bioorthogonal reactions. The strained ring system of the bicyclo[6.1.0]nonane framework makes it highly reactive towards azides in SPAAC reactions. This reactivity allows for the selective labeling of biomolecules without interfering with natural biological processes . The molecular targets and pathways involved are typically those that can interact with the reactive sites of the compound, facilitating the formation of stable triazole linkages.
Comparison with Similar Compounds
Bicyclo[6.1.0]non-4-ene-9-carboxylic Acid (6)
- Structure : Anti-isomer with a carboxylic acid group at C9 and a double bond at C4–C3.
- Synthesis : Produced via Rh₂(OAc)₄-catalyzed cyclopropanation of ethyl diazoacetate, followed by KOtBu-mediated epimerization (89% yield) .
- Key Features : Thermodynamic stability due to the anti configuration; used as a precursor for bioorthogonal reagents like s-TCO .
4,5-Dibromobicyclo[6.1.0]nonane-9-carboxylic Acid (5,7)
- Structure : Brominated derivatives at C4 and C5 positions.
- Synthesis: Bromination of bicyclo[6.1.0]non-4-ene-9-carboxylic acid using bromine or dibromine reagents (74% yield) .
- Key Features : Enhanced stability and altered reactivity for click chemistry applications .
Bicyclo[6.1.0]non-4-yne-9-carboxylic Acid (3)
- Structure : Alkyne-functionalized variant at C3.
- Synthesis: Derived from (bicyclo[6.1.0]non-4-yn-9-yl)methyl carbonate intermediates .
- Key Features : Reactivity in copper-free azide-alkyne cycloadditions for bioconjugation .
Bicyclo[6.1.0]non-4-ene-9-carboxylic Acid Ethyl Ester (GF16041)
- Structure : Ethyl ester derivative with a molecular weight of 194.27 g/mol (C₁₂H₁₈O₂).
- Synthesis : Esterification of the carboxylic acid group .
- Key Features : Improved solubility in organic solvents compared to the acid form .
Stability and Reactivity
Comparison with Other Bicyclic Systems
Biological Activity
Bicyclo[6.1.0]nonane-4-carboxylic acid (BCN-COOH) is a significant compound in the realm of chemical biology, particularly noted for its applications in bioorthogonal chemistry and as a versatile scaffold for molecular probes. This article delves into its biological activity, synthesis, stability, and applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with a carboxylic acid functional group, which enhances its reactivity and solubility in biological media. This compound is categorized under strained alkynes, which are known for their unique reactivity profiles.
Synthesis of BCN-COOH
The synthesis of BCN-COOH has been optimized to improve yield and efficiency. A concise three-step synthesis has been reported, achieving an overall yield of 32% starting from 1,5-cyclooctadiene, marking it as one of the shortest routes known to date for this compound . The synthesis process typically involves:
- Cyclopropanation Reaction : Utilizing ethyl diazoacetate in the presence of a catalyst.
- Hydrolysis : Converting the ester to the carboxylic acid.
- Purification : Achieving high purity through chromatographic techniques.
Bioorthogonal Reactions
BCN-COOH is particularly valuable in bioorthogonal chemistry due to its ability to undergo strain-promoted alkyne–azide cycloaddition (SPAAC). This reaction allows for selective labeling of biomolecules without interfering with native biological processes. The presence of the carboxylic acid does not significantly alter the reactivity compared to its alcohol counterpart, making it an effective choice for creating stable conjugates .
Stability Studies
Stability is a crucial factor in biological applications. Research indicates that BCN-COOH exhibits superior stability compared to traditional carbamate derivatives when used in cell cultures. The amide derivatives formed from BCN-COOH demonstrate enhanced stability, making them suitable for prolonged biological studies .
| Compound Type | Stability in Biological Media | Reactivity |
|---|---|---|
| BCN-COOH | High | Moderate |
| Carbamate | Low | High |
Case Studies
- Molecular Probes Development : In a study focused on developing stable molecular probes, BCN-COOH was utilized to create amide-linked derivatives that showed significant improvements in stability under physiological conditions compared to conventional carbamate linkers .
- Therapeutic Applications : BCN-COOH has been explored for conjugation with therapeutic antibodies, such as trastuzumab, targeting HER2 receptors in breast cancer cells. The results indicated that the resulting conjugates retained their bioactivity while enhancing stability against hydrolysis .
- Oligonucleotide Synthesis : Novel BCN derivatives have been incorporated into oligonucleotide sequences during automated solid-phase synthesis, demonstrating compatibility with standard protocols and maintaining structural integrity under acidic conditions .
Q & A
Q. What synthetic routes are commonly used to prepare Bicyclo[6.1.0]nonane-4-carboxylic acid, and how is structural confirmation achieved?
- Methodological Answer : The synthesis typically involves cyclopropanation of 1,5-cyclooctadiene with ethyl diazoacetate using rhodium catalysts (e.g., Rh₂(OAc)₄ or Rh₂(TPA)₄) to form bicyclic esters, followed by hydrolysis. For example, ester 3 (syn/anti mixture) undergoes saponification with KOtBu in wet ether to yield the thermodynamically stable anti-carboxylic acid 6 . Structural confirmation relies on ¹H/¹³C NMR (e.g., characteristic shifts for bridgehead protons at δ 1.2–1.8 ppm and carboxylic protons at δ 12.1 ppm) and HRMS (exact mass matching C₁₀H₁₄O₂). Melting points (e.g., 70–72°C for 6 ) and IR (C=O stretch at ~1700 cm⁻¹) further validate purity .
Q. What critical reaction conditions govern the cyclopropanation step in bicyclo[6.1.0]nonane synthesis?
- Methodological Answer : Cyclopropanation requires precise control of:
- Catalyst : Rh₂(S−BHTL)₄ for syn-selectivity (yielding syn/anti mixtures) or Rh₂(TPA)₄ for anti-selectivity .
- Solvent : Neat conditions (no solvent) for large-scale reactions (up to 80 mmol) to minimize side products .
- Temperature : Room temperature for stereochemical control, with post-reaction heating (e.g., 40°C) to isolate intermediates .
Advanced Research Questions
Q. How can diastereomer formation be controlled during the synthesis of this compound?
- Methodological Answer : Diastereomer separation is avoided by exploiting thermodynamic epimerization . For example, syn/anti ester mixtures (3 ) treated with KOtBu in wet ether undergo base-mediated equilibration, favoring the anti-carboxylic acid 6 due to its lower energy . This method achieves >95% diastereomeric purity without chromatography. Key factors include:
- Base strength : KOtBu (strong base) promotes rapid epimerization.
- Solvent polarity : Wet ether stabilizes the carboxylate intermediate, driving equilibrium toward the anti isomer .
Q. What strategies enhance stereoselectivity in bicyclo[6.1.0]nonane derivative synthesis?
- Methodological Answer : Stereoselectivity is achieved via:
- Chiral catalysts : Rh₂(S−BHTL)₄ induces syn-selectivity (up to 70% syn) in cyclopropanation .
- Substrate preorganization : Rigid dienes (e.g., 1,5-cyclooctadiene) limit rotational freedom, improving stereochemical outcomes .
- Kinetic vs. thermodynamic control : Anti-selective catalysts favor kinetic products, while prolonged reaction times allow thermodynamic stabilization of syn isomers .
Q. How is this compound functionalized for bioorthogonal applications?
- Methodological Answer : The carboxylic acid group is modified via:
- Esterification : Conversion to activated esters (e.g., NHS esters) for conjugation with amines in hydrogels .
- Click chemistry : Derivatives like BCN (bicyclo[6.1.0]non-4-yne) react with tetrazines in strain-promoted azide-alkyne cycloadditions (SPAAC) for biomolecule labeling .
- Reduction : LiAlH₄ reduces the acid to primary alcohols (e.g., 4 ), enabling further alkylation or oxidation steps .
Q. What analytical challenges arise in characterizing bicyclo[6.1.0]nonane derivatives, and how are they resolved?
- Methodological Answer : Challenges include:
- Bridgehead proton splitting : Overlapping NMR signals are resolved using 2D NMR (COSY, HSQC) to assign coupling patterns .
- Diastereomer discrimination : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while NOESY confirms spatial arrangements .
- Thermal instability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C for 6 ) to optimize storage .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stereochemical outcomes of bicyclo[6.1.0]nonane syntheses?
- Methodological Answer : Discrepancies arise from:
- Catalyst variability : Rh₂(OAc)₄ produces syn/anti mixtures (47:53), whereas Rh₂(S−BHTL)₄ increases syn-selectivity (70:30) .
- Reaction scale : Small-scale reactions (<10 mmol) often report lower diastereomer ratios due to inefficient mixing, unlike large-scale (>80 mmol) optimized conditions .
- Epimerization oversight : Studies omitting KOtBu treatment fail to account for thermodynamic equilibration, misreporting kinetic products as final isomers .
Applications in Advanced Research
Q. How is this compound utilized in drug delivery systems?
- Methodological Answer : The compound serves as a backbone for:
- PROTACs : Conjugation via NHS esters links target proteins to E3 ligases (e.g., BCN-DOTA-GA for radiopharmaceuticals) .
- Hydrogels : PEGylated derivatives crosslink via quinone chemistry (e.g., with 3,4-dihydroxyphenylacetic acid) to form injectable matrices .
- Antibody-Drug Conjugates (ADCs) : Maleimide-functionalized analogs (e.g., 2,5-dioxopyrrolidin-1-yl esters) enable site-specific payload attachment .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O₂ | |
| Melting Point | 70–72°C | |
| ¹H NMR (CDCl₃) | δ 1.2–1.8 (m, bridgehead H), 12.1 (s) | |
| Diastereomer Ratio (syn/anti) | 47:53 → 100:0 after epimerization | |
| Bioorthogonal Reactivity | t₁/₂ <1 min with tetrazines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
